molecular formula C14H8Cl2I2O2 B2889868 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde CAS No. 1134336-77-8

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde

Cat. No.: B2889868
CAS No.: 1134336-77-8
M. Wt: 532.92
InChI Key: HGVSLZSCZWHWGR-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of dichlorobenzyl and diiodobenzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl alcohol and 3,5-diiodobenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

    Procedure: The 3,4-dichlorobenzyl alcohol is reacted with 3,5-diiodobenzaldehyde under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzoic acid.

    Reduction: Formation of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
  • 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde
  • 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Uniqueness

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both dichlorobenzyl and diiodobenzaldehyde groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3,5-diiodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2I2O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVSLZSCZWHWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2I)C=O)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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